

# Application Note: Microwave-Assisted Organic Synthesis of p-Hydroxy- $\beta$ -methyl- $\beta$ -nitrostyrene

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## Compound of Interest

Compound Name: 4-[(E)-2-nitroprop-1-enyl]phenol

Cat. No.: B096557

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## Abstract

This application note details a rapid and efficient method for the synthesis of p-hydroxy- $\beta$ -methyl- $\beta$ -nitrostyrene via a microwave-assisted Henry condensation reaction. The reaction of p-hydroxybenzaldehyde and nitroethane is carried out using a catalytic amount of ammonium acetate under solvent-free conditions. Microwave irradiation significantly reduces the reaction time to mere minutes, offering a substantial improvement over conventional heating methods. This protocol provides a green chemistry approach with high yield and purity, making it suitable for researchers in organic synthesis, medicinal chemistry, and drug development.

## Introduction

$\beta$ -nitrostyrenes are valuable synthetic intermediates widely used in the preparation of various biologically active compounds, including pharmaceuticals and agrochemicals. The classical synthesis of these compounds involves the Henry-Knoevenagel condensation of an aldehyde with a nitroalkane, which often requires long reaction times and harsh conditions. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to accelerate chemical reactions, reduce energy consumption, and often improve product yields and purity. This application note describes a microwave-promoted protocol for the synthesis of p-hydroxy- $\beta$ -methyl- $\beta$ -nitrostyrene, a key precursor for various target molecules. The use of a solid-supported catalyst and solvent-free conditions aligns with the principles of green chemistry.

## Data Presentation

The following table summarizes the key quantitative data for the microwave-assisted synthesis of p-hydroxy- $\beta$ -methyl- $\beta$ -nitrostyrene.

Parameter	Value	Reference
Reactants		
p-Hydroxybenzaldehyde	1.22 g (10 mmol)	Protocol
Nitroethane	1.13 g (15 mmol)	Protocol
Ammonium Acetate (catalyst)	0.15 g (2 mmol)	Protocol
Reaction Conditions		
Microwave Power	300 W	Protocol
Temperature	120 °C	Protocol
Reaction Time	5 minutes	Protocol
Product Characterization		
Product Name	p-Hydroxy-β-methyl-β-nitrostyrene	
Appearance	Yellow solid	
Yield	85%	
Melting Point	138-140 °C	
Spectroscopic Data		
<sup>1</sup> H NMR (400 MHz, CDCl <sub>3</sub> ) δ (ppm)	8.09 (s, 1H), 7.45 (d, J=8.8 Hz, 2H), 6.92 (d, J=8.8 Hz, 2H), 5.50 (s, 1H, OH), 2.50 (s, 3H)	
<sup>13</sup> C NMR (101 MHz, CDCl <sub>3</sub> ) δ (ppm)	158.0, 148.1, 132.8, 132.2, 125.8, 116.3, 14.5	
IR (KBr, cm <sup>-1</sup> )	3420 (O-H), 1635 (C=C), 1510 (NO <sub>2</sub> asym), 1340 (NO <sub>2</sub> sym)	
MS (EI, m/z)	179 [M] <sup>+</sup>	

## Experimental Protocols

### Materials and Equipment:

- p-Hydroxybenzaldehyde (99%)
- Nitroethane (99%)
- Ammonium acetate ( $\geq 98\%$ )
- Microwave synthesis reactor
- Glass reaction vessel (10 mL) with a magnetic stirrer
- Silica gel for column chromatography (60-120 mesh)
- Standard laboratory glassware
- Rotary evaporator
- Melting point apparatus
- NMR spectrometer, IR spectrophotometer, Mass spectrometer

### Reaction Setup:

A dedicated microwave synthesizer equipped with temperature and pressure sensors is recommended for this procedure. The reaction should be performed in a well-ventilated fume hood.

### Detailed Experimental Procedure:

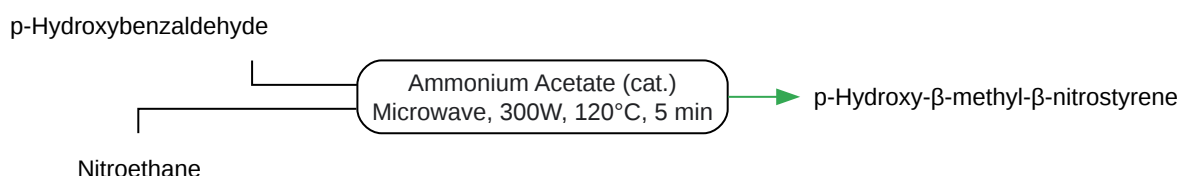
- **Reactant Preparation:** In a 10 mL microwave reaction vessel, combine p-hydroxybenzaldehyde (1.22 g, 10 mmol), nitroethane (1.13 g, 15 mmol), and ammonium acetate (0.15 g, 2 mmol).
- **Microwave Irradiation:** Place a magnetic stir bar in the vessel, seal it, and place it in the microwave reactor. Irradiate the mixture at 300 W for 5 minutes, with a set temperature of

120 °C. The reaction progress can be monitored by thin-layer chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent.

- **Work-up and Isolation:** After the reaction is complete, allow the vessel to cool to room temperature. Add 20 mL of ethyl acetate to the reaction mixture and transfer it to a separatory funnel. Wash the organic layer with water (2 x 20 mL) and brine (20 mL).
- **Purification:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product is obtained as a yellow solid.
- **Recrystallization/Chromatography:** Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure p-hydroxy- $\beta$ -methyl- $\beta$ -nitrostyrene. Alternatively, recrystallization from ethanol/water can be performed.

## Mandatory Visualization

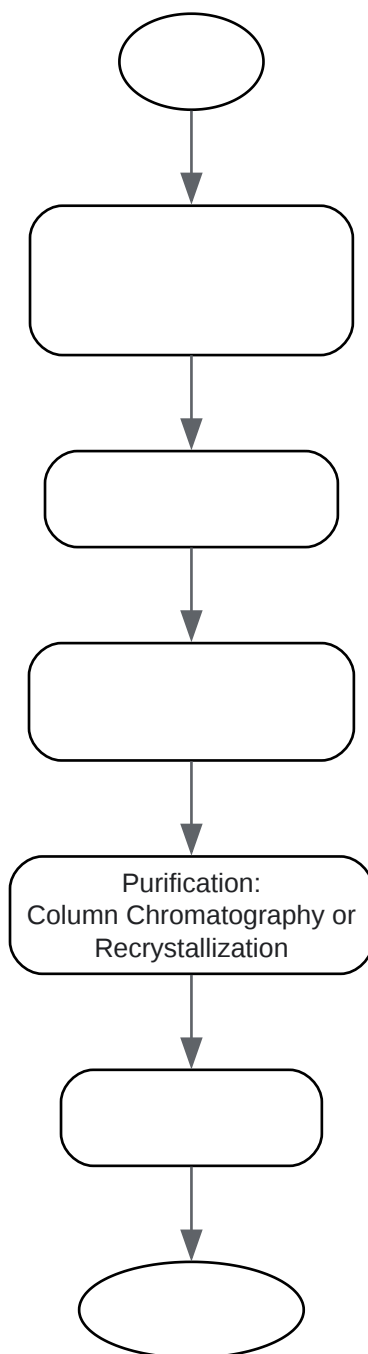
Reaction Scheme:



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Caption: Reaction scheme for the microwave-assisted synthesis of p-hydroxy- $\beta$ -methyl- $\beta$ -nitrostyrene.

Experimental Workflow:



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Caption: Workflow for the synthesis and characterization of the target compound.

## Conclusion

The described microwave-assisted protocol provides a rapid, efficient, and environmentally friendly method for the synthesis of p-hydroxy- $\beta$ -methyl- $\beta$ -nitrostyrene. This method is ideal for

academic and industrial laboratories looking to streamline the production of this important chemical intermediate. The significant reduction in reaction time and the use of solvent-free conditions make this a highly attractive alternative to traditional synthetic routes.

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